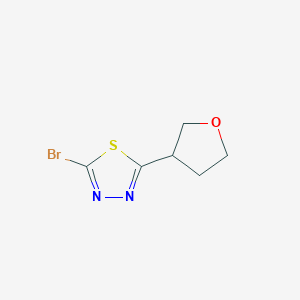
2-Bromo-5-(oxolan-3-yl)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole” is a synthetic organic compound . It belongs to the thiazole family and is commonly used as a chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Molecular Structure Analysis
The molecular formula of “2-bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole” is C8H10BrNOS . It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms.Chemical Reactions Analysis
As a chemical intermediate, “2-bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole” can participate in various chemical reactions to form different organic compounds. The specific reactions it undergoes would depend on the conditions and the reactants present.Physical And Chemical Properties Analysis
“2-bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole” is a liquid at room temperature . Its molecular weight is 248.14 . Other physical and chemical properties such as boiling point, melting point, and density were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Application
The 1,3,4-thiadiazole core, when used in the synthesis of certain zinc phthalocyanines, has shown significant potential in photodynamic therapy for cancer treatment. These compounds exhibit excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in cancer therapy. This is particularly noteworthy in the context of treating cancer, as these features are crucial for the effectiveness of photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Organic Photovoltaic Application
Compounds with a 1,3,4-thiadiazole core have been employed in the synthesis of π-conjugated polymers, which are crucial in the field of organic photovoltaics. The introduction of electron-accepting moieties such as 1,3,4-thiadiazole has been shown to lower the highest occupied molecular orbital (HOMO) energy levels, resulting in higher open-circuit voltage (Voc) values in polymer solar cells (PSCs). This finding suggests that these compounds can contribute to the development of more efficient solar energy harvesting materials (Higashihara et al., 2012).
Anticancer Evaluation
Derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their anticancer properties. Certain compounds, particularly those with bromo and thiocyanato substituents, have shown promising antitumor activity. This suggests the potential utility of these compounds in the development of novel anticancer drugs (Noolvi et al., 2011).
Biological Activity Study
A series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have been designed, synthesized, and tested for different biological properties. Some compounds in this series have demonstrated significant DNA protective ability against oxidative damage, as well as strong antimicrobial activity. This highlights the therapeutic potential of these compounds in pharmacology and their relevance in creating more efficient therapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).
Antibacterial Activity
Various derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their antibacterial activities. Some compounds have displayed significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as effective antibacterial agents (Atta et al., 2011).
Safety and Hazards
This compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-bromo-5-(oxolan-3-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2OS/c7-6-9-8-5(11-6)4-1-2-10-3-4/h4H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZPFZCKDNMYDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NN=C(S2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(oxolan-3-yl)-1,3,4-thiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

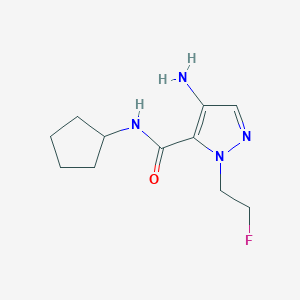
![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2406217.png)
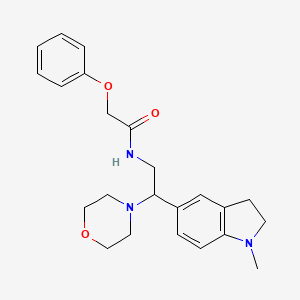

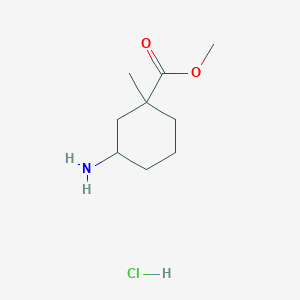
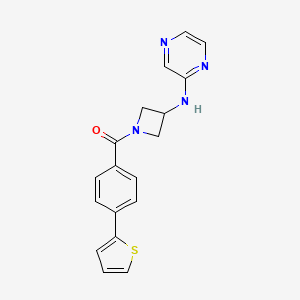
![Methyl 2-[(3-methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetate](/img/structure/B2406223.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2406226.png)

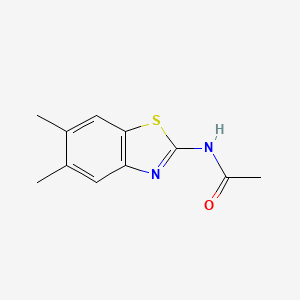
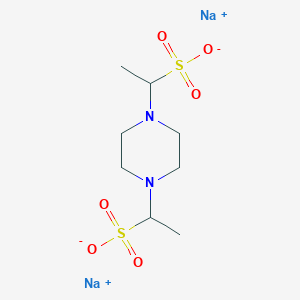
![2-amino-3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2406231.png)
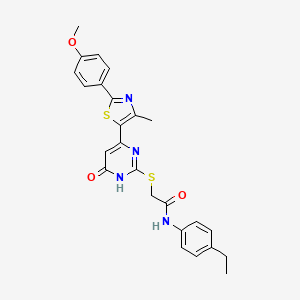
![3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide](/img/structure/B2406237.png)